

Technical Guide: Ethyl Imidazo[1,2-a]pyridine-3-carboxylate

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Compound of Interest

Compound Name: *Ethyl Imidazo[1,2-a]pyridine-3-carboxylate*

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of **Ethyl Imidazo[1,2-a]pyridine-3-carboxylate**, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This guide covers its core chemical properties, a detailed synthesis protocol, and its established biological significance.

Core Chemical Properties

Ethyl Imidazo[1,2-a]pyridine-3-carboxylate is a derivative of the imidazo[1,2-a]pyridine bicyclic system. The positioning of the ethyl carboxylate group at the 3-position influences its electronic properties and reactivity. While specific data for the 3-carboxylate isomer is consolidated from congeners, the fundamental properties are consistent across isomers with the same molecular formula.

Table 1: Physicochemical Properties of Ethyl Imidazo[1,2-a]pyridine-carboxylate Isomers

| Property | Value | Source |
|--|---|---|
| Molecular Formula | C ₁₀ H ₁₀ N ₂ O ₂ | [1] [2] [3] [4] |
| Molecular Weight | ~190.20 g/mol | [1] [2] [3] [4] |
| Form | Solid | [1] [5] |
| Assay Purity | Typically ≥97% | [1] [5] |
| Melting Point (for 2-carboxylate isomer) | 83-87 °C | [5] |

Synthesis Protocol

The synthesis of the imidazo[1,2-a]pyridine scaffold is a well-established process in organic chemistry, typically achieved through the condensation of a 2-aminopyridine with an α -halocarbonyl compound. The following is a representative protocol for a related isomer, Ethyl Imidazo[1,2-a]pyridine-2-carboxylate, which can be adapted for the synthesis of the 3-carboxylate target.

Experimental Protocol: Synthesis of Ethyl Imidazo[1,2-a]pyridine-2-carboxylate[\[6\]](#)

Step 1: N-Alkylation

- Dissolve 2-aminopyridine (3.0 g, 31.9 mmol) in 65 mL of tetrahydrofuran (THF) under magnetic stirring.
- Slowly add ethyl 3-bromopyruvate (4.44 mL, 31.9 mmol) to the solution. The formation of a solid precipitate will be observed.
- Heat the non-homogeneous mixture to reflux and maintain stirring for 4 hours.
- After the reaction is complete, cool the mixture to room temperature.
- Isolate the solid product by filtration.

Step 2: Cyclization

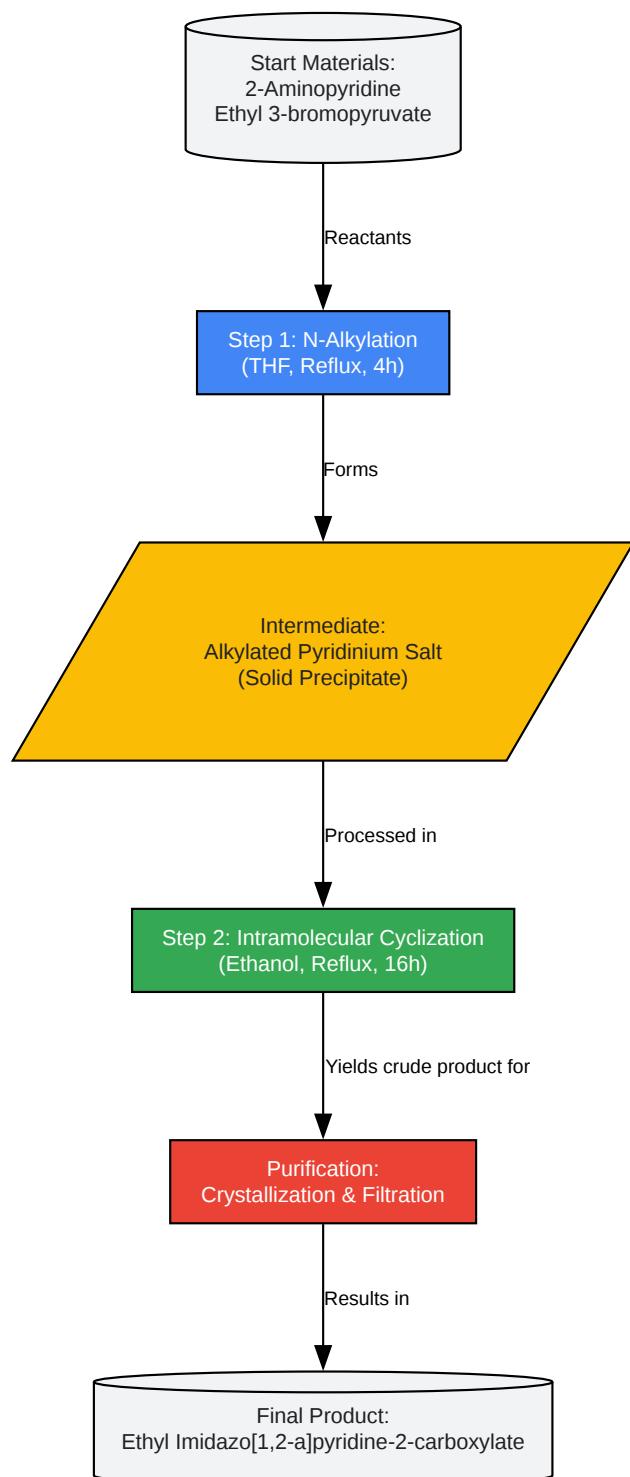
- Dissolve the solid obtained from Step 1 in 65 mL of ethanol.
- Heat the solution to reflux and stir for 16 hours.
- Cool the reaction mixture in an ice bath to promote crystallization.
- Collect the crystallized product by filtration and wash with 30 mL of diisopropyl ether.
- Dry the final product in a vacuum desiccator to yield Ethyl Imidazo[1,2-a]pyridine-2-carboxylate as a white powder.

Characterization:

- LC-MS: $m/z = 191$ (MH^+)
- 1H NMR (300 MHz, DMSO- d_6): δ 8.95 (s, 1H), 8.84 (d, $J=6.8$ Hz, 1H), 7.98-7.80 (m, 2H), 7.46 (t, $J=7.2$ Hz, 1H), 4.43 (q, $J=7.1$ Hz, 2H), 1.35 (d, $J=7.1$ Hz, 3H).

Synthesis Workflow

The logical flow of the synthesis protocol can be visualized as a two-step process involving N-alkylation followed by an intramolecular cyclization.



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Caption: General synthesis workflow for Ethyl Imidazo[1,2-a]pyridine carboxylates.

Biological and Medicinal Significance

The imidazo[1,2-a]pyridine core is a privileged scaffold in drug discovery, known for its wide range of pharmacological activities. Derivatives are explored for their potential as antimicrobial and anti-inflammatory agents[4]. The specific biological role of the ethyl ester at the 3-position would be a subject of further investigation, but the parent structure is a versatile starting point for developing new therapeutic agents[4]. This compound and its analogs are key building blocks in medicinal chemistry for creating more complex molecules with potential bioactivity.

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